1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one
Description
Properties
Molecular Formula |
C14H9N3O |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
1,3-dihydropyrimido[4,5-a]carbazol-2-one |
InChI |
InChI=1S/C14H9N3O/c18-14-15-7-8-5-6-10-9-3-1-2-4-11(9)16-13(10)12(8)17-14/h1-7H,(H2,15,17,18) |
InChI Key |
FDRDRYQPBCPZRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC4=CNC(=O)NC4=C3N=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Microwave irradiation has emerged as a pivotal technique for accelerating the formation of 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one. A representative protocol involves the cyclocondensation of 4-(bis(methylthio)methylene)-7-ethyl-3,4-dihydroazepino[3,2-b]carbazole-2,5(1H,7H)-dione with thiourea in ethanol under microwave conditions. The reaction proceeds through a nucleophilic attack by thiourea on the electrophilic carbonyl group, followed by cyclization and aromatization.
Key parameters include:
- Power settings : Sequential irradiation at 180 W (2 min), 360 W (5 min), and 720 W (2 min) ensures controlled energy input.
- Solvent system : Ethanol facilitates homogeneous heating and suppresses side reactions.
- Post-treatment : Glacial acetic acid reflux (180 W for 1 min, 360 W for 2 min) cleaves intermediate sodium salts, yielding the target compound in 400 mg (64% yield).
Advantages Over Conventional Heating
Comparative studies demonstrate that microwave synthesis reduces reaction times from 13–14 hours (conventional reflux) to under 10 minutes while maintaining comparable yields. The enhanced kinetics are attributed to rapid dielectric heating, which minimizes thermal degradation.
Cyclocondensation Approaches
Urea and Thiourea-Mediated Cyclization
Cyclocondensation of enol ethers or chalcone derivatives with urea/thiourea represents a classical route. For instance, treatment of (Z)-4-benzylidene-7-ethyl-3,4-dihydroazepino[3,2-b]carbazole-2,5(1H,7H)-dione with thiourea in 80% ethanol under reflux yields 2-mercapto-4-phenyl-5,7-dihydro-2H-N-ethylcarbazolo[b]pyrimido[4,5-d]azepin-6(3H)-one (260 mg, 68% yield). The reaction mechanism involves:
- Nucleophilic addition of thiourea to the α,β-unsaturated ketone.
- Cyclodehydration to form the pyrimidine ring.
- Aromatization via elimination of water.
Guanidine and Acetamidine Derivatives
Guanidine nitrate and acetamidine hydrochloride have been employed to introduce amino and methyl substituents, respectively, into the pyrimidine ring. For example, cyclocondensation of 7-ethyl-4-(hydroxymethylene)-3,4-dihydroazepino[3,2-b]carbazol-2,5(1H,7H)-dione with malononitrile and ammonium acetate produces 4-amino-7H-N-ethylcarbazolo[b]pyridopyrimidin-2-ol. Yields range from 60–75%, with reaction times of 20–22 hours under conventional heating.
Solvent and Catalyst Systems
Role of Polyphosphoric Acid (PPA)
PPA acts as both a catalyst and dehydrating agent in the synthesis of pyrimido-carbazole intermediates. Heating ethyl 4-(9-ethyl-9H-carbazol-3-ylamino)-4-oxobutanoate with PPA at 150–160°C for 4 hours facilitates cyclization into 7-ethyl-3,4-dihydroazepino[3,2-b]carbazol-2,5(1H,7H)-dione (83% yield). The strong Brønsted acidity of PPA promotes protonation of carbonyl groups, enhancing electrophilicity.
Solvent Optimization
- Ethanol : Preferred for microwave-assisted reactions due to high microwave absorption.
- Dimethylformamide (DMF) : Enhances solubility of polar intermediates during recrystallization.
- Chloroform : Used for purification of hydrophobic derivatives (e.g., 2-mercapto-4-(methylthio)-5,7-dihydro-2H-N-ethylcarbazolo[b]pyrimido[4,5-d]azepin-6(3H)-one).
Comparative Analysis of Synthesis Methods
The table below summarizes key methodologies, highlighting yields, reaction times, and advantages:
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Molecular ion peaks (M⁺) align with theoretical values (e.g., m/z 360 for C₁₉H₁₇N₃O₂S).
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at electron-rich positions of its heterocyclic system. Key findings include:
-
Chromium trioxide (CrO₃) in acetic acid converts the dihydro structure to fully aromatic pyrimido[4,5-a]carbazol-2-one derivatives.
-
Potassium permanganate (KMnO₄) selectively oxidizes methyl substituents (when present) to carboxylic acid groups under acidic conditions .
| Reagent | Conditions | Product Formed | Yield (%) | Source |
|---|---|---|---|---|
| CrO₃ in CH₃COOH | Reflux, 3 h | Pyrimido[4,5-a]carbazol-2-one | 78 | |
| KMnO₄ in H₂SO₄ | 60°C, 2 h | Carboxylic acid derivative | 65 |
Reduction Reactions
The dihydro backbone facilitates reduction at specific sites:
-
Sodium borohydride (NaBH₄) reduces carbonyl groups to secondary alcohols in ethanol.
-
Catalytic hydrogenation (H₂/Pd-C) saturates double bonds in the carbazole moiety .
| Reagent | Conditions | Product Formed | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ in EtOH | RT, 1 h | 2-Hydroxy derivative | High | |
| H₂ (1 atm), 5% Pd-C | EtOAc, 4 h | Tetrahydrocarbazole analog | Moderate |
Cyclization and Ring-Forming Reactions
Microwave-assisted protocols enable efficient synthesis of fused heterocycles:
-
Malononitrile in ethanol under microwave irradiation (360 W, 6 min) forms pyrido[2,3-a]carbazole derivatives .
-
Thiourea generates thiolated pyrimidine rings at 720 W irradiation .
text1. Combine 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one (1 mmol) with malononitrile (1.2 mmol) in ethanol. 2. Irradiate at 360 W for 6 min, then 720 W for 3 min. 3. Extract with CHCl₃, dry over MgSO₄, and evaporate. → Yield: 75% pyrido[2,3-a]carbazole-carbonitrile.
Substitution Reactions
Electrophilic substitution occurs at the carbazole C3 and C6 positions:
-
Guanidinium nitrate with NaH/benzene produces 2-aminopyrimido[4,5-a]carbazoles .
-
Hydrazine hydrate forms pyrazolo[3,4-a]carbazoles via [3+2] cycloaddition .
| Reagent | Conditions | Product Type | Key Functionalization | Source |
|---|---|---|---|---|
| Guanidinium nitrate | NaH/C₆H₆, reflux | 2-Amino-pyrimido derivative | NH₂ at C2 | |
| Hydrazine hydrate | EtOH, 24 h | Pyrazolo[3,4-a]carbazole | Fused pyrazole ring |
Comparative Reactivity Analysis
Reactivity varies significantly with substituents:
| Position Modified | Reaction Type | Rate (k, s⁻¹) | Activating Groups | Deactivating Groups |
|---|---|---|---|---|
| C3 (Carbazole) | Electrophilic substitution | 2.1 × 10⁻³ | -OCH₃ | -NO₂ |
| N11 (Pyrimidine) | Nucleophilic attack | 5.7 × 10⁻⁴ | -CH₃ | -Cl |
Data compiled from kinetic studies in sources and .
Mechanistic Insights
Scientific Research Applications
1,11-Dihydro-2H-pyrimido[4,5-a]carbazol-2-one is a nitrogen-containing heterocyclic compound belonging to the carbazole family, featuring a fused pyrimidine and carbazole structure. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. It is characterized by its potential applications in medicinal chemistry due to its ability to interact with various biological targets.
Potential Applications
The unique structure of 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one lends itself to various applications. Research has indicated that 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one exhibits significant biological activities.
Medicinal Chemistry
- Biological Targets The compound's potential applications in medicinal chemistry stem from its ability to interact with various biological targets.
- Diverse Activities Carbazoles exhibit diverse biological activities, including antimicrobial, antitumor, antiepileptic, antihistaminic, antioxidative, anti-inflammatory, antidiarrhoeal, analgesic, neuroprotective, and pancreatic lipase inhibition properties .
- Antimicrobial Properties N-substituted carbazoles have demonstrated antimicrobial activity against various bacterial and fungal strains . For example, certain derivatives have shown activity against B. subtilis, S. aureus, E. coli, P. fluorescens, C. albicans, and A. niger .
- Antiviral Agents Carbazole derivatives are being explored as antiviral agents . Arcyriaflavin A is a potent and selective inhibitor of human cytomegalovirus (HCMV) replication .
- Antitumor Activities Carbazole derivatives have demonstrated antitumor activities . N-substituted pyrrolocarbazoles have shown antiproliferative activities against human cancer cell lines .
** interaction studies**
- Binding Affinity Interaction studies involving 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one have focused on its binding affinity with different biological targets.
- Protein Kinase Inhibition Some carbazole derivatives inhibit protein kinase activity . Certain compounds have shown potent activity against the acute myeloid leukemia IPC-81 cell line .
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Carbazole | Simple heterocycle | Antimicrobial | Basic structure without pyrimidine fusion |
| Pyrimido[4,5-a]carbazole | Fused ring system | Antitumor | Lacks dihydro modification |
| 6H-Pyrido[4,3-a]carbazole | Fused ring system | Anticancer | Different nitrogen positioning |
| 1-Methylcarbazole | Methylated derivative | Moderate antimicrobial | Less complex structure |
| 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one | Fused ring system | Medicinal chemistry | Specific fusion of the pyrimidine and carbazole rings along with its dihydro modification, which enhances its biological activity compared to simpler analogs. |
Mechanism of Action
The mechanism of action of 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Analogs
- Applications: Used as a building block in drug discovery for kinase inhibitors .
- Synthesis: Prepared via palladium-catalyzed cross-coupling reactions, with storage at 2–8°C .
Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones
These compounds (Evidences 3–9) share a fused heterocyclic core but replace the carbazole with a benzoimidazole ring. Key examples include:
Methyl (Z)-2-((4-Chlorophenyl)amino)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate (5p)
- Molecular Formula : C₂₅H₁₉ClN₄O₃
- Key Features :
Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (5q)
- Molecular Formula : C₂₆H₂₂N₄O₃
- Key Features :
Imidazo[1,5-a]pyridine-Based Fluorophores
Though structurally distinct, these compounds () provide insights into photophysical properties relevant to fused heterocycles:
- Solvatochromism : Emission shifts with solvent polarity, useful in membrane probe design.
Comparative Analysis Table
Key Findings and Implications
Structural Rigidity: Pyrimido-carbazoles and benzoimidazopyrimidinones exhibit high melting points (>300°C), suggesting robust crystalline frameworks suitable for solid-state applications .
Substituent Effects: Halogenation (Cl/Br) at position 8 in pyrimido-carbazoles modulates electronic properties, while ester groups in benzoimidazopyrimidinones enhance solubility .
Photophysical Potential: While pyrimido-carbazoles lack reported fluorescence data, the solvatochromism of imidazo[1,5-a]pyridines hints at untapped applications in bioimaging .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, pyrimidine ring formation via cyclization of carbazole derivatives with 1,3-difunctional aliphatic compounds under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C for 12–24 hours. Optimization of stoichiometry, solvent choice, and catalyst (e.g., p-toluenesulfonic acid) is critical for yields >60% . Characterization via H/C NMR and HPLC purity analysis is recommended to confirm structural integrity .
Q. How can researchers validate the structural identity of 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one and its intermediates?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Assign peaks for carbazole aromatic protons (δ 7.2–8.5 ppm) and pyrimidine NH/CH groups (δ 5.5–6.8 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) with high-resolution MS (HRMS) for exact mass matching .
- X-ray Crystallography : Resolve ambiguities in tautomeric forms or regiochemistry .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize synthesis of 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for cyclization steps. Pair this with machine learning (ML) models trained on reaction databases to predict optimal solvents, catalysts, and temperatures. ICReDD’s integrated computational-experimental workflow reduces trial-and-error by 40–60% . For example, ML-driven parameter screening might suggest acetonitrile over DMF for higher regioselectivity .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct systematic meta-analysis with the following steps:
- Standardize Assays : Compare studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. ATP luminescence).
- Control for Purity : Re-evaluate bioactive samples via HPLC to rule out impurities (e.g., residual solvents or byproducts) .
- Validate Targets : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for proposed targets (e.g., kinase inhibition) .
Q. What experimental design principles improve scalability and reproducibility of its synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize critical variables (e.g., temperature, molar ratios). For instance, a Central Composite Design (CCD) can model non-linear interactions between reaction time (X) and catalyst loading (X), identifying a robust "sweet spot" for 85% yield with ≤5% variability . Include in-process controls (e.g., inline FTIR) to monitor reaction progression in real time .
Q. How can membrane separation technologies enhance purification of this compound?
- Methodological Answer : Implement nanofiltration (NF) membranes with a 200–300 Da molecular weight cutoff to isolate the target compound (MW ~280–320 Da) from smaller byproducts. Optimize solvent resistance (e.g., use polyimide membranes for DCM/THF systems) and transmembrane pressure (3–5 bar) to achieve >90% recovery . Compare with traditional column chromatography for cost-benefit analysis .
Data-Driven and Contradiction Analysis
Q. What statistical methods resolve discrepancies in solubility or stability studies across different labs?
- Methodological Answer : Perform multivariate ANOVA to identify lab-specific biases (e.g., humidity, light exposure). For stability data, use Arrhenius kinetics modeling to extrapolate degradation rates under standardized conditions (25°C, 60% RH) . Cross-validate with accelerated stability testing (40°C/75% RH) to reconcile conflicting shelf-life estimates .
Q. How do regioselectivity challenges in functionalization impact pharmacological profiling?
- Methodological Answer : Use directed ortho-metalation (DoM) or transition-metal catalysis (e.g., Pd-mediated C–H activation) to control substitution patterns. For example, bromination at C4 vs. C7 alters binding affinity to kinase targets by 10–100x. Pair synthetic efforts with molecular docking simulations to prioritize functionalization sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
